4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole: is a synthetic organic compound characterized by the presence of a bromine atom and a pentafluoropropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-pyrazole, which can be synthesized from hydrazine and 1,3-diketones.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Introduction of Pentafluoropropyl Group: The brominated pyrazole is reacted with 2,2,3,3,3-pentafluoropropyl bromide under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrazole derivative.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the pentafluoropropyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to harsh conditions.
Mechanism of Action
The mechanism by which 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pentafluoropropyl group can influence the compound’s lipophilicity and binding affinity, thereby affecting its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2,2,3,3,3-trifluoropropyl)-1H-pyrazole
- 4-Bromo-1-(2,2,3,3,3-hexafluoropropyl)-1H-pyrazole
- 4-Chloro-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 4-Bromo-1-(2,2,3,3,3-pentafluoropropyl)-1H-pyrazole is unique due to the specific combination of bromine and pentafluoropropyl groups. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it particularly valuable in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-bromo-1-(2,2,3,3,3-pentafluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF5N2/c7-4-1-13-14(2-4)3-5(8,9)6(10,11)12/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONUBAVXUTUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(C(F)(F)F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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